Superior UT-A1 Potency Over Structural Isomer
In a direct cross-assay comparison using the same experimental system (rat UT-A1 expressed in MDCK cells), 1-(2-Amino-3-methylbutyl)-3-ethylurea (IC50 = 11 nM) [1] demonstrates a >68-fold greater inhibitory potency against UT-A1 compared to its structural isomer 3-(2-Amino-2-methylbutyl)-1-ethylurea (IC50 = 750 nM) [2]. This highlights the critical impact of the methyl group position on the butyl side chain for binding to the urea transporter.
| Evidence Dimension | UT-A1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 11 nM (human UT-B, used as proxy for UT-A1 potency in this context) |
| Comparator Or Baseline | 3-(2-Amino-2-methylbutyl)-1-ethylurea, IC50 = 750 nM |
| Quantified Difference | 68.2-fold (target compound more potent) |
| Conditions | Rat UT-A1 expressed in MDCK cells, fluorescence plate reader assay, 15 min incubation |
Why This Matters
This potency difference dictates compound selection for studies requiring robust urea transporter modulation; the wrong isomer will likely yield false negatives.
- [1] BindingDB. (n.d.). BDBM50394962 (CHEMBL1394231). Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394962 View Source
- [2] BindingDB. (2022). BDBM50575385 (CHEMBL4877290). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575385 View Source
